molecular formula C7H9N3O2 B13451381 N'-Methyl-4-nitrophenylene-1,2-diamine-d3

N'-Methyl-4-nitrophenylene-1,2-diamine-d3

Cat. No.: B13451381
M. Wt: 170.18 g/mol
InChI Key: MNIKERWISBANET-FIBGUPNXSA-N
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Description

Rationale for Deuterium (B1214612) Incorporation in Aromatic Diamine Structures

Aromatic amines and diamines are a class of organic compounds that are foundational components in numerous clinically important pharmaceuticals and industrial chemicals. nih.gov However, the metabolism of these compounds is of particular interest and concern, as they can be transformed by enzymes in the body, such as cytochrome P450, into potentially toxic or reactive metabolites. nih.gov

The incorporation of deuterium into aromatic diamine structures serves several key research purposes:

Elucidating Metabolic Pathways: Using deuterated analogues in in vitro and in vivo studies allows researchers to track the metabolic transformations of the aromatic diamine. nih.gov By analyzing the mass shifts in the resulting metabolites, scientists can pinpoint where metabolic changes, such as oxidation, occur on the molecule. This provides profound mechanistic insights into how the body processes these compounds. nih.govacs.org

Improving Metabolic Stability: The kinetic isotope effect can be leveraged to enhance a drug's metabolic stability. musechem.com By strategically replacing hydrogen with deuterium at a metabolically vulnerable site on an aromatic diamine, the rate of enzymatic C-H bond cleavage can be slowed down. nih.govnih.gov This "metabolic switching" can lead to an increased drug half-life, potentially allowing for lower or less frequent dosing. musechem.comnih.gov

Use as Analytical Standards: As with other classes of compounds, deuterium-labeled aromatic diamines are ideal internal standards for quantitative bioanalysis. scispace.com Their use in LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) assays helps to correct for variability during the analytical process, ensuring accurate measurement of the non-labeled compound in biological samples. texilajournal.comlcms.cz

Contextualization of N'-Methyl-4-nitrophenylene-1,2-diamine-d3 within Isotopic Chemistry Research

This compound is the deuterium-labeled form of N'-Methyl-4-nitrophenylene-1,2-diamine. medchemexpress.com The non-labeled compound is a chemical intermediate used in the synthesis of more complex molecules. coreyorganics.com The deuterated version, where the three hydrogen atoms of the N-methyl group are replaced by deuterium atoms, is specifically designed for use in scientific research. medchemexpress.com

The primary role of this compound is to serve as a stable isotope-labeled internal standard or a tracer for its non-deuterated counterpart. medchemexpress.com In a research context, if scientists are studying a reaction involving N'-Methyl-4-nitrophenylene-1,2-diamine or quantifying its presence in a complex mixture, the d3 version is an invaluable tool. When used as an internal standard for mass spectrometry, a known amount is added to a sample. Because it is chemically identical to the target analyte, it experiences the same potential losses during sample preparation and the same ionization efficiency in the mass spectrometer. However, its molecular weight is three units higher, allowing the instrument to distinguish it from the non-labeled analyte. This enables precise and accurate quantification. clearsynth.comscispace.com

Furthermore, the labeling on the N-methyl group makes this compound particularly useful for studying metabolic pathways involving N-demethylation, a common reaction catalyzed by cytochrome P450 enzymes. nih.gov The significant kinetic isotope effect associated with breaking a C-D bond versus a C-H bond would make it possible to investigate whether this specific metabolic step is rate-limiting. nih.gov

Data Tables

Table 1: Properties of this compound

Property Value
Chemical Name This compound
CAS Number 1246816-48-7 pharmaffiliates.com
Molecular Formula C₇H₆D₃N₃O₂ medchemexpress.com
Molecular Weight 170.18 g/mol medchemexpress.com

| Synonym | N1-(Methyl-d3)-4-nitrobenzene-1,2-diamine medchemexpress.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3O2

Molecular Weight

170.18 g/mol

IUPAC Name

4-nitro-1-N-(trideuteriomethyl)benzene-1,2-diamine

InChI

InChI=1S/C7H9N3O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,8H2,1H3/i1D3

InChI Key

MNIKERWISBANET-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC1=C(C=C(C=C1)[N+](=O)[O-])N

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

Synthetic Methodologies for N Methyl 4 Nitrophenylene 1,2 Diamine D3

Strategies for Deuterium (B1214612) Incorporation at the N'-Methyl Position

Precursor Synthesis and Deuteration Strategies

The logical precursor for the synthesis of N'-Methyl-4-nitrophenylene-1,2-diamine-d3 is the unlabeled diamine, 4-nitro-1,2-phenylenediamine. The synthesis of this precursor is a well-established process in organic chemistry. The subsequent introduction of the deuterated methyl group can be approached through several methodologies, with a focus on late-stage deuteration to maximize efficiency and minimize the cost associated with deuterated starting materials.

A sustainable and affordable approach for the synthesis of deuterated N-methyl aniline (B41778) derivatives involves the direct use of nitroarenes. nih.gov This methodology can be adapted for the synthesis of the target molecule, starting from a suitable nitroarene precursor.

Reductive Amination Approaches with Deuterated Reagents

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds and amines. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this would involve the reaction of the precursor amine with a deuterated carbonyl compound, followed by reduction of the intermediate imine.

A highly effective strategy involves a manganese-catalyzed reaction that facilitates the synthesis of N-CD3 aniline derivatives directly from nitroarenes. nih.gov This tandem process involves dehydrogenation, transfer hydrogenation, and borrowing hydrogenation, offering a highly selective and facile route for large-scale synthesis with excellent functional group tolerance. nih.gov In this approach, a deuterated methanol (B129727) (CD3OD) can serve as the source of the deuterated methyl group.

The general mechanism for reductive amination proceeds through the formation of a hemiaminal, which then dehydrates to form an imine or iminium ion. This intermediate is then reduced to the final amine. The choice of reducing agent is crucial for the success of the reaction, with reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing imines in the presence of carbonyl groups. masterorganicchemistry.com

Reaction Step Description Key Reagents
Imine FormationReaction of the primary amine (4-nitro-1,2-phenylenediamine) with a deuterated carbonyl source.Deuterated formaldehyde (B43269) (DCDO) or paraformaldehyde-d2
ReductionIn-situ reduction of the formed imine to the corresponding N-deuteromethylated amine.Sodium cyanoborohydride (NaBH3CN), Sodium triacetoxyborohydride (NaBH(OAc)3)

Alternative Synthetic Routes for Isotopic Enrichment

Beyond reductive amination, other methods for N-methylation using deuterated reagents can be considered. These include the use of deuterated methylating agents such as iodomethane-d3 (B117434) (CD3I) or dimethyl sulfate-d6 ((CD3)2SO4). However, these reagents are often more expensive and can lead to over-methylation, producing quaternary ammonium (B1175870) salts.

A magnesium-catalyzed reduction of carbamates offers a novel route to N-trideuteromethyl labeled amines. researchgate.netorganic-chemistry.org This method involves the conversion of an N-Boc protected amine into the corresponding N-methyl amine using a deuterated reducing agent like pinacolborane-d1 (DBpin). researchgate.netorganic-chemistry.org This approach provides quantitative deuterium incorporation and is applicable to a wide range of substrates. organic-chemistry.org

Challenges and Optimization in Deuterium-Labeled Organic Synthesis

The synthesis of isotopically labeled compounds is not without its challenges. Achieving high levels of deuterium incorporation while preventing isotopic scrambling is paramount.

Maximizing Deuterium Incorporation Efficiency

The efficiency of deuterium incorporation is a critical factor in the synthesis of this compound. The choice of deuterated reagent and reaction conditions plays a significant role in achieving high isotopic purity. For instance, in reductive amination, the use of a deuterated reducing agent in conjunction with a protic solvent could lead to H/D exchange, thereby lowering the deuterium content of the final product. Therefore, careful selection of an appropriate solvent system is crucial.

Catalytic methods, such as the manganese-catalyzed synthesis from nitroarenes, have shown high selectivity and efficiency in deuterium incorporation. nih.gov Optimization of catalyst loading, reaction temperature, and time can further enhance the isotopic enrichment of the final product.

Parameter Challenge Optimization Strategy
Deuterated ReagentCost and availability of highly enriched deuterated reagents.Utilizing affordable and readily available deuterium sources like deuterated methanol or D2O.
Reaction ConditionsIncomplete reaction leading to a mixture of labeled and unlabeled compounds.Optimization of temperature, pressure, and reaction time. Use of efficient catalysts.
Solvent EffectsH/D exchange with protic solvents, reducing deuterium incorporation.Use of aprotic solvents or minimizing the use of protic solvents where possible.

Purification and Isolation Techniques for Labeled Compounds

The purification and isolation of isotopically labeled compounds like this compound are critical steps to ensure the final product is of high chemical and isotopic purity. moravek.com The presence of unlabeled counterparts or other impurities can significantly impact the reliability of studies where these compounds are used. moravek.com A variety of chromatographic and other techniques are employed for this purpose. edpsciences.orgiaea.orgresearchgate.net

Chromatographic Methods

Chromatography is a powerful and widely used technique for the separation and purification of chemical mixtures. researchgate.net The choice of chromatographic method depends on the properties of the compound, such as its polarity, volatility, and molecular weight.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that is well-suited for the purification of non-volatile and thermally sensitive compounds like aromatic amines. moravek.com The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase (a liquid solvent). By carefully selecting the stationary phase (e.g., normal-phase or reverse-phase) and the mobile phase composition, it is possible to achieve excellent separation of the desired labeled compound from its unlabeled analog and other impurities.

Gas Chromatography (GC): For compounds that are volatile and thermally stable, gas chromatography can be an effective purification method. nih.gov In GC, the sample is vaporized and transported by an inert gas (the mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. The separation of deuterated and non-deuterated compounds by GC is possible due to the slight differences in their physical properties. nih.govnih.gov

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. edpsciences.org For compounds like aromatic amines that can be protonated to form cations, ion-exchange chromatography can be a useful purification tool. The separation is achieved by passing the sample through a column containing a charged stationary phase.

The following table summarizes the principles of these chromatographic techniques:

TechniquePrinciple of SeparationMobile PhaseStationary Phase
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.LiquidSolid (e.g., silica, C18)
Gas Chromatography (GC) Differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on volatility.Inert GasLiquid or Solid
Ion-Exchange Chromatography Reversible electrostatic interaction between charged molecules and a charged stationary phase.LiquidCharged Solid Resin

Recrystallization

Recrystallization is a classic purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The impure solid is dissolved in a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities behind in the solution. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Characterization of Purity

After purification, it is essential to confirm the chemical and isotopic purity of the this compound. Several analytical techniques are used for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the compound. The absence of a signal for the methyl protons in the ¹H NMR spectrum and the presence of a characteristic signal in the ²H (Deuterium) NMR spectrum would confirm the successful incorporation of the deuterium label. amerigoscientific.comwikipedia.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm the level of isotopic enrichment. amerigoscientific.comwikipedia.org The mass spectrum of the deuterated compound will show a molecular ion peak at a higher mass-to-charge ratio compared to the unlabeled compound.

By employing a combination of these purification and analytical techniques, it is possible to obtain this compound with high chemical and isotopic purity, suitable for its intended applications in research.

Advanced Spectroscopic and Spectrometric Characterization

High-Resolution Mass Spectrometry for Isotopic Purity and Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds through the precise measurement of their mass-to-charge ratio (m/z). This technique provides critical information on the elemental composition and isotopic distribution of a molecule.

Accurate Mass Measurement and Elemental Composition

The elemental formula of N'-Methyl-4-nitrophenylene-1,2-diamine-d3 is C7H6D3N3O2. The theoretical exact mass of this deuterated compound is 170.0883 atomic mass units (amu) lgcstandards.comlgcstandards.com. High-resolution mass spectrometry is capable of measuring this mass with high accuracy, typically within a few parts per million (ppm), which allows for the confident determination of its elemental composition. This level of precision is crucial to differentiate it from other compounds that may have the same nominal mass but different elemental formulas.

PropertyValue
Molecular FormulaC7H6D3N3O2
Theoretical Exact Mass170.0883 amu

Fragmentation Pathway Analysis (MS/MS) for Deuterium (B1214612) Localization

Upon ionization, the molecule is expected to undergo characteristic fragmentations. A primary fragmentation pathway for N-methylanilines involves the loss of the methyl group nih.gov. In the case of the deuterated compound, the observation of a neutral loss of 18 Da (corresponding to CD3) instead of 15 Da (for CH3) would strongly indicate that the deuterium atoms are localized on the methyl group. Other potential fragmentation pathways for aromatic nitro compounds include the loss of the nitro group (NO2) and cleavage of the aromatic ring structure rsc.org. The accurate mass measurement of these fragment ions in an MS/MS experiment would provide definitive evidence for the structural integrity and the precise location of the deuterium label.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation and Deuterium Location

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. A combination of ¹H, ¹³C, and ²H NMR is particularly effective for the characterization of isotopically labeled compounds.

Proton NMR (¹H NMR) Analysis of Deuteration Effects

In the ¹H NMR spectrum of the non-deuterated analogue, N'-Methyl-4-nitrophenylene-1,2-diamine, a signal corresponding to the N-methyl protons would be expected. For the related compound N-methyl-p-nitroaniline, this signal appears at approximately 2.811 ppm in DMSO-d6 chemicalbook.com. In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl group would be absent or significantly diminished in intensity, providing direct evidence of successful deuteration at this position huji.ac.ilstudymind.co.uk. The signals for the aromatic protons would remain, and their chemical shifts and coupling patterns would provide confirmation of the substitution pattern on the benzene (B151609) ring.

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For the non-deuterated analogue, the N-methyl carbon would exhibit a characteristic chemical shift. In the spectrum of this compound, the signal for the deuterated methyl carbon (CD3) would be observable. Due to the coupling between carbon-13 and deuterium (a spin-1 nucleus), this signal is expected to appear as a multiplet, specifically a 1:1:1 triplet, and may be broadened rsc.org. The chemical shift of this carbon will also be slightly shifted upfield compared to the non-deuterated analogue due to the isotopic effect. The chemical shifts of the aromatic carbons would be largely unaffected by the deuteration of the methyl group, and their positions would be consistent with the presence of the amino, N-methylamino, and nitro substituents on the aromatic ring chemicalbook.comchemicalbook.com.

Chromatographic Purity Assessment and Isomeric Resolution

The purity of this compound, a deuterated aromatic amine, is critical for its application, particularly when used as an internal standard in quantitative analyses. Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable for assessing its chemical and isotopic purity, as well as for resolving it from potential isomeric impurities.

High-Performance Liquid Chromatography (HPLC) Methodologies for Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. moravek.com The method's versatility allows for the separation of the main compound from impurities that may arise during synthesis, such as starting materials, by-products, and degradation products.

While specific HPLC methods for this compound are not extensively documented in publicly available literature, methodologies for structurally similar compounds, such as N-Methyl-o-phenylenediamine and other phenylenediamine isomers, provide a strong foundation for method development. sielc.comsielc.com A reverse-phase HPLC approach is generally suitable for these types of aromatic amines.

Method Development Considerations:

A typical HPLC method for the purity determination of this compound would involve a C18 column, which provides a non-polar stationary phase for the separation of moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. The buffer is crucial for controlling the ionization state of the amine functional groups and achieving symmetrical peak shapes. osha.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of compounds with a wider range of polarities.

The deuterium labeling in this compound can lead to slight differences in retention time compared to its non-deuterated counterpart due to isotopic effects. oup.comcchmc.org While these differences are often subtle in reverse-phase chromatography, they need to be considered when developing a method for isotopic purity assessment. High-resolution mass spectrometry (HRMS) coupled with HPLC (LC-HRMS) is a powerful tool for determining isotopic purity by distinguishing between the deuterated and non-deuterated isotopologues. nih.govrsc.org

Isomeric Resolution:

A key challenge in the purity assessment of this compound is the resolution of potential positional isomers that may be formed during synthesis. For instance, isomers such as N'-Methyl-3-nitrophenylene-1,2-diamine could be present. The separation of these isomers is critical as they can have different chemical and physical properties.

Specialized stationary phases or optimization of mobile phase conditions are often necessary to achieve isomeric resolution. For phenylenediamine isomers, mixed-mode stationary phases have been shown to be effective. sielc.com The choice of the organic modifier and the pH of the mobile phase can significantly influence the selectivity of the separation.

Illustrative HPLC Method Parameters:

Based on methods for analogous compounds, a starting point for an HPLC method for this compound could be as follows:

ParameterCondition
Stationary Phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 380 nm
Injection Volume 10 µL

This table is interactive. You can sort and filter the data.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Aromatic amines can be challenging to analyze directly by GC due to their polarity, which can lead to poor peak shape and adsorption on the column. nih.gov Therefore, derivatization is often employed to increase their volatility and thermal stability, making them more amenable to GC analysis. researchgate.netepa.gov

Derivatization Strategies:

For primary and secondary amines like this compound, common derivatization techniques include acylation, silylation, or conversion to more volatile imine derivatives. researchgate.net For example, reaction with an acylating agent like heptafluorobutyric anhydride (B1165640) (HFBA) produces a less polar and more volatile derivative that can be readily analyzed by GC, often with highly sensitive electron capture detection (ECD) or mass spectrometry (MS). publisso.de

GC-MS for Purity and Isomer Analysis:

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is particularly advantageous for the analysis of this compound. nih.gov GC-MS provides not only chromatographic separation but also mass spectral information that can confirm the identity of the compound and its derivatives. The mass spectrum of the non-deuterated analogue, N-methyl-4-nitroaniline, is available in the NIST WebBook and can serve as a reference. nist.gov The mass spectrum of the deuterated compound would be expected to show a molecular ion peak shifted by three mass units due to the three deuterium atoms.

GC-MS is also highly effective for the separation and identification of isomeric impurities. The fragmentation patterns of different isomers in the mass spectrometer are often distinct, allowing for their unambiguous identification even if they are not fully resolved chromatographically.

Illustrative GC-MS Method Parameters for a Derivatized Analyte:

The following table outlines potential GC-MS conditions for the analysis of a derivatized form of this compound:

ParameterCondition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temperature 280 °C
Injection Mode Splitless
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

This table is interactive. You can sort and filter the data.

The development of robust chromatographic methods is essential for ensuring the quality and purity of this compound. Both HPLC and GC, particularly when coupled with mass spectrometry, provide the necessary tools for comprehensive characterization, including the assessment of chemical purity and the resolution of critical isomeric impurities.

Computational and Theoretical Investigations of N Methyl 4 Nitrophenylene 1,2 Diamine D3

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules. For a deuterated compound like N'-Methyl-4-nitrophenylene-1,2-diamine-d3, these methods can provide precise insights into its three-dimensional structure and the distribution of electrons, which are critical for understanding its chemical behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a robust computational method for predicting the geometry and electronic properties of molecules. A DFT study of this compound, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be expected to reveal key structural parameters.

The optimized geometry would show a planar or near-planar phenylenediamine ring due to the electron-delocalizing effects of the nitro group and the amine substituents. The presence of intramolecular hydrogen bonding between the amine hydrogens and the nitro group's oxygen atoms would be a key feature to investigate, as this would influence the planarity and stability of the molecule. Deuteration of the methyl group is not expected to significantly alter the bond lengths and angles of the core molecular structure, as isotopic substitution primarily affects vibrational properties rather than the equilibrium electronic structure.

Hypothetical DFT-Calculated Structural Parameters for this compound

This table presents expected bond lengths and angles based on DFT calculations of similar aromatic nitroamines. Actual values would require specific computation.

ParameterPredicted Value
C-C (aromatic) bond length~1.39 - 1.41 Å
C-N (amine) bond length~1.38 - 1.42 Å
C-N (nitro) bond length~1.47 Å
N-O (nitro) bond length~1.23 Å
N-C (methyl) bond length~1.45 Å
C-D (methyl) bond length~1.09 Å
C-N-C bond angle~120°
O-N-O bond angle~125°

Ab Initio Calculations of Molecular Orbitals

Ab initio methods, such as Hartree-Fock (HF) or more advanced post-HF methods like Møller-Plesset perturbation theory (MP2), provide a detailed picture of the molecular orbitals (MOs). For this compound, these calculations would highlight the electronic landscape of the molecule.

The Highest Occupied Molecular Orbital (HOMO) would likely be delocalized over the phenylenediamine ring and the amine groups, indicating these are the primary sites for electron donation (nucleophilic character). Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) would be concentrated on the nitro group and the aromatic ring, signifying this region as the electron-accepting (electrophilic) center. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting the molecule's reactivity and electronic transitions. A smaller gap suggests higher reactivity and lower energy electronic excitations.

Vibrational Spectroscopy Simulations and Isotopic Effects

Computational simulations of vibrational spectra are crucial for interpreting experimental data from techniques like Infrared (IR) and Raman spectroscopy. For a deuterated compound, these simulations are particularly valuable for understanding the impact of the heavier isotope.

Infrared (IR) and Raman Spectroscopic Predictions

Theoretical IR and Raman spectra can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations would predict the frequencies and intensities of the fundamental vibrational modes of this compound.

Key predicted vibrational modes would include:

N-H stretching vibrations of the primary and secondary amine groups, expected in the 3300-3500 cm⁻¹ region.

Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.

Asymmetric and symmetric stretching of the NO₂ group , predicted to appear as strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ range.

C-N stretching vibrations for both the amine and nitro groups.

Isotopic Shifts in Vibrational Frequencies

The most significant impact of the deuterium (B1214612) substitution on the N'-methyl group would be observed in the vibrational modes involving the movement of these deuterium atoms. According to the principles of vibrational spectroscopy, the frequency of a vibration is inversely proportional to the square root of the reduced mass of the vibrating atoms. Since deuterium is approximately twice as massive as protium (B1232500) (hydrogen), the frequencies of the C-D stretching, bending, and rocking modes will be significantly lower than the corresponding C-H modes in the non-deuterated isotopologue.

This isotopic shift is a powerful tool for assigning specific peaks in an experimental spectrum. The C-D stretching vibrations are expected to appear around 2100-2250 cm⁻¹, a region that is typically much less congested than the C-H stretching region (~2850-3000 cm⁻¹).

Predicted Isotopic Shifts for N'-Methyl Vibrational Modes

This table illustrates the expected shift in vibrational frequencies upon deuteration of the methyl group. Frequencies are approximate.

Vibrational ModeTypical C-H Frequency (cm⁻¹)Predicted C-D Frequency (cm⁻¹)Approximate Shift Ratio (νH/νD)
Symmetric/Asymmetric Stretch2870 / 29602140 / 2225~1.34
Symmetric/Asymmetric Bend1380 / 14601045 / 1060~1.32
Rocking~1100~800~1.37

Reactivity and Mechanism Predictions through Computational Modeling

Computational modeling can be used to explore the reactivity of this compound and predict the mechanisms of its potential reactions. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reaction pathways.

Analysis of the molecular electrostatic potential (MEP) would visually confirm the electronic distribution, highlighting the electron-rich (negative potential) regions around the nitro group and the electron-poor (positive potential) regions near the amine N-H protons. This would suggest that electrophilic attacks are most likely to occur at the ortho and para positions relative to the activating amine groups (if not already substituted), while nucleophilic reactions might target the nitro group or the aromatic ring under specific conditions.

Reaction mechanism studies could model processes such as electrophilic aromatic substitution, oxidation of the amine groups, or reduction of the nitro group. For example, modeling the protonation of the molecule would likely show the amine nitrogens as the most basic sites. By calculating the energies of intermediates and transition states, the most favorable reaction pathway can be determined, providing insights that are crucial for synthetic chemistry and materials science applications. The deuteration of the methyl group would have a negligible electronic effect on these reaction profiles but could introduce minor kinetic isotope effects if the C-D bond is broken or sterically involved in the transition state of a reaction.

Transition State Analysis in Deuterated Systems

Transition state theory is a cornerstone of chemical kinetics, and computational analysis of transition states provides a powerful tool for understanding reaction pathways. In deuterated systems like this compound, the increased mass of deuterium compared to protium can significantly impact the vibrational frequencies of the molecule, particularly those involving the C-D bond. These changes in zero-point vibrational energy (ZPVE) can lead to a higher activation energy for reactions involving the cleavage of a C-D bond compared to a C-H bond, a phenomenon known as the kinetic isotope effect (KIE).

Computational studies on analogous aromatic amines have demonstrated that deuteration of the methyl group can influence the rotational barrier and the transition state energies associated with conformational changes. acs.orgcolostate.edu For this compound, theoretical calculations, often employing density functional theory (DFT), can be used to model the transition state for various processes, such as internal rotation of the methyl group or inversion at the nitrogen center.

Detailed computational analysis allows for the precise calculation of the energy difference between the ground state and the transition state. The deuteration at the N'-methyl group is predicted to have a measurable impact on the transition state energy for reactions involving this group. The table below presents hypothetical data from a DFT study, illustrating the calculated transition state energies for both the deuterated and non-deuterated analogues in a hypothetical intramolecular hydrogen transfer reaction.

Table 1: Calculated Transition State Energies for Intramolecular Hydrogen Transfer
CompoundZero-Point Vibrational Energy (ZPVE) (kcal/mol)Electronic Energy of Transition State (kcal/mol)Calculated Activation Energy (kcal/mol)
N'-Methyl-4-nitrophenylene-1,2-diamine85.4-550.225.8
This compound84.7-550.226.5

Solvent Effects on Molecular Conformation and Stability

The conformation and stability of a molecule can be significantly influenced by its surrounding solvent environment. Solvation effects, arising from the interactions between the solute and solvent molecules, can alter the potential energy surface of the molecule, favoring certain conformations over others. For a polar molecule like this compound, with its nitro and amine functional groups, the choice of solvent is expected to have a pronounced impact.

Computational methods, such as continuum solvation models (e.g., Polarizable Continuum Model - PCM) or explicit solvent simulations using molecular dynamics (MD), are employed to investigate these solvent effects. These models can predict changes in molecular geometry, dipole moment, and relative conformational energies in different solvents. researchgate.netnih.gov The presence of the deuterated methyl group is not expected to significantly alter the bulk solvent interactions, which are primarily dictated by the polar functional groups. However, subtle changes in the hyperconjugative interactions involving the C-D bonds might be observed.

Theoretical calculations can quantify the stability of different conformers of this compound in various solvents. The relative stability is often determined by the calculated Gibbs free energy of solvation. The following interactive table presents hypothetical results from a computational study on the relative stability and dipole moment of a specific conformer of the compound in solvents of varying polarity.

Table 2: Calculated Solvent Effects on the Stability and Dipole Moment of this compound
SolventDielectric ConstantCalculated Relative Stability (kcal/mol)Calculated Dipole Moment (Debye)
Gas Phase1.00.04.2
Toluene2.4-2.54.8
Dichloromethane9.1-5.85.5
Acetonitrile (B52724)37.5-8.26.1
Water80.1-9.56.4

The trend observed in Table 2 is typical for polar molecules. As the dielectric constant of the solvent increases, the molecule becomes more stabilized, as indicated by the more negative relative stability. This increased stabilization is due to the favorable dipole-dipole interactions between the polar solute and the polar solvent molecules. Consequently, the dipole moment of the molecule is also predicted to increase with solvent polarity, reflecting a greater charge separation within the molecule induced by the solvent's electric field. These computational insights are invaluable for understanding the behavior of this compound in different chemical environments and for predicting its reactivity and spectroscopic properties in solution.

Applications in Advanced Analytical Chemistry

Utilization as a Stable Isotope-Labeled Internal Standard in Quantitative Analysis

The fundamental application of N'-Methyl-4-nitrophenylene-1,2-diamine-d3 is as an internal standard (IS) in quantitative assays. Stable isotope-labeled analogues of the analyte are considered the gold standard for internal standards in mass spectrometry-based quantification. This is because the SIL-IS and the native analyte exhibit nearly identical chemical and physical behaviors throughout the entire analytical process, from sample preparation to detection.

Stable Isotope Dilution Mass Spectrometry (SID-MS) is a powerful technique for precise and accurate quantification of compounds in complex mixtures. The methodology is based on the addition of a known quantity of a stable isotope-labeled version of the analyte, such as this compound, to the sample at the earliest stage of analysis. This "isotope spike" homogenously mixes with the sample.

The core principle of SID-MS is that the SIL-IS acts as a perfect surrogate for the target analyte. During sample extraction, cleanup, and analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), any loss of the target analyte will be accompanied by a proportional loss of the SIL-IS. The mass spectrometer distinguishes between the native analyte and the heavier SIL-IS based on their mass-to-charge (m/z) ratio. Quantification is then performed by calculating the ratio of the instrument response of the native analyte to that of the known amount of the SIL-IS. This ratio is interpolated onto a calibration curve, constructed by analyzing standards with known concentrations of the analyte and a constant concentration of the SIL-IS, to determine the exact amount of the analyte originally in the sample. This ratiometric measurement makes the technique highly accurate and precise, as it is independent of sample recovery or injection volume variations.

When analyzing samples from complex biological or environmental matrices (e.g., plasma, urine, soil), other co-eluting components can interfere with the ionization of the target analyte in the mass spectrometer's ion source. This phenomenon, known as the "matrix effect," can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which severely compromise the accuracy and precision of quantitative results.

The use of a SIL-IS like this compound is the most effective strategy to compensate for these matrix effects. Because the SIL-IS is chemically identical to the analyte, it co-elutes from the chromatography column at the same time and experiences the exact same degree of ion suppression or enhancement. By measuring the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively cancelled out. This ensures that the quantitative data remains reliable and accurate even in the presence of significant matrix interference.

Analytical method validation is the process of demonstrating that a method is suitable for its intended purpose. For quantitative methods using SIL internal standards, key validation parameters include accuracy, precision, and linearity. The use of this compound is integral to successfully validating these parameters according to regulatory guidelines from bodies like the FDA and ICH.

Accuracy: This measures the closeness of the determined value to the true value. In SID-MS, accuracy is assessed by analyzing quality control (QC) samples with known concentrations of the analyte and comparing the measured concentration to the nominal value. The SIL-IS ensures high accuracy by correcting for both procedural losses and matrix effects.

Precision: This expresses the closeness of agreement between a series of measurements from the same homogeneous sample. It is evaluated at different levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). The SIL-IS improves precision by minimizing variability introduced during sample preparation and analysis.

Linearity: This demonstrates the ability of the method to produce results that are directly proportional to

Tracing Studies in Chemical Reaction Monitoring and Product Quantification

The use of isotopically labeled internal standards is a cornerstone of modern analytical chemistry, providing a high degree of accuracy and precision in the quantification of analytes, particularly in complex matrices. The compound this compound, a deuterated analog of N'-Methyl-4-nitrophenylene-1,2-diamine, is synthesized for such applications, primarily in methods utilizing mass spectrometry. Its utility lies in its chemical similarity to the non-labeled analyte, while its mass difference allows for clear differentiation in a mass spectrometer.

While the principles of isotope dilution mass spectrometry are well-established, specific, publicly available research detailing the application of this compound in tracing studies, chemical reaction monitoring, and product quantification is limited. However, based on the known applications of similar deuterated standards, its role in these areas can be described.

In hypothetical tracing studies, this compound could be introduced into a chemical or biological system to track the metabolic or degradation pathways of its non-deuterated counterpart. By analyzing samples at various time points using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers could identify and quantify the labeled compound and its transformation products. This would provide unambiguous evidence of the fate of the parent compound.

For chemical reaction monitoring, a known amount of this compound would be added to a reaction mixture where the non-deuterated form is either a reactant or a product. By taking aliquots of the reaction mixture over time and analyzing them by LC-MS, the ratio of the analyte to the deuterated internal standard can be used to accurately determine the concentration of the analyte. This allows for precise monitoring of reaction kinetics, including the rate of consumption of reactants and the formation of products. This technique is particularly valuable for optimizing reaction conditions and for quality control in chemical manufacturing processes.

In product quantification, this compound serves as an ideal internal standard for the accurate measurement of N'-Methyl-4-nitrophenylene-1,2-diamine in various samples, such as environmental matrices or in the output of a chemical synthesis. The deuterated standard is added at a known concentration to the sample prior to any sample preparation steps. Because the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences similar losses during extraction, cleanup, and analysis. Therefore, the ratio of the mass spectrometric signal of the analyte to that of the internal standard provides a highly accurate measure of the analyte's concentration, correcting for variations in sample processing and instrument response.

Illustrative Data for Product Quantification

Sample IDAnalyte Peak AreaInternal Standard Peak AreaAnalyte/IS RatioNominal Concentration (ng/mL)Calculated Concentration (ng/mL)Accuracy (%)
Cal 110,500100,2000.1051.01.05105.0
Cal 224,80099,5000.2492.52.4999.6
Cal 351,200101,0000.5075.05.07101.4
Cal 4102,300100,5001.01810.010.18101.8
Cal 5255,00099,8002.55525.025.55102.2
QC Low15,300100,8000.1521.51.52101.3
QC Mid76,000100,1000.7597.57.59101.2
QC High228,50099,9002.28722.522.87101.6

Mechanistic Studies and Isotopic Effects

Probing Reaction Mechanisms through Kinetic Isotope Effects (KIEs)

The study of kinetic isotope effects provides invaluable insights into the transition states of chemical reactions. By comparing the rate of a reaction using the normal, hydrogen-containing compound with the rate of the same reaction using its deuterated counterpart, chemists can deduce whether a particular C-H (or N-H, O-H, etc.) bond is broken or formed in the rate-determining step.

A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-limiting step of a reaction. The C-D bond is stronger and vibrates at a lower frequency than a C-H bond. Consequently, it requires more energy to break, leading to a slower reaction rate for the deuterated compound. The magnitude of the primary KIE (kH/kD) is typically greater than 2 and can be as high as 7 or 8 at room temperature for C-H bond cleavage. For N'-Methyl-4-nitrophenylene-1,2-diamine-d3, a significant primary KIE would be expected in reactions where one of the N-CD₃ bonds is cleaved during the slowest step.

Secondary kinetic isotope effects are observed when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-limiting step. These effects are generally smaller than primary KIEs (typically 0.7 to 1.5) and arise from changes in the hybridization of the carbon atom to which the deuterium (B1214612) is attached. For instance, if the carbon of the N-methyl group in this compound were to change hybridization from sp³ to sp² in the transition state, a normal secondary KIE (kH/kD > 1) would be expected. Conversely, a change from sp² to sp³ would result in an inverse secondary KIE (kH/kD < 1).

Deuterium Labeling in Reaction Pathway Elucidation

Beyond kinetic studies, deuterium labeling serves as a powerful tracer to follow the fate of atoms and functional groups throughout a chemical transformation.

In complex molecular rearrangements, it can be challenging to determine the new positions of atoms in the product. By using a deuterated starting material like this compound, the location of the deuterium atoms in the final product can be determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. This provides a clear map of how the N-methyl group has moved or been transformed during the reaction.

Tautomerism, which involves the migration of a proton or deuteron, is a fundamental process in organic chemistry. Deuterium labeling can be used to study the dynamics and equilibrium of such processes. For example, if this compound were involved in a reaction where proton transfer from the N-methyl group was possible, the rate and extent of deuterium transfer could be monitored to understand the tautomeric equilibrium.

Mechanistic Insights into Derivatization Reactions

Derivatization reactions are commonly used to modify the chemical properties of a molecule, for instance, to make it more amenable to analysis or to alter its biological activity. Understanding the mechanism of these reactions is key to controlling the outcome. The use of this compound in a derivatization reaction that targets the N-methyl group or the adjacent amine could provide mechanistic clarity through the observation of kinetic isotope effects. For example, in a reaction involving the oxidation of the methyl group, a large primary KIE would suggest a mechanism involving C-H/C-D bond cleavage in the rate-determining step, such as hydrogen atom abstraction.

The following interactive table summarizes the potential applications of this compound in mechanistic studies, based on the principles discussed.

Mechanistic QuestionExperimental ApproachExpected Observation with this compound
Is the N-CH₃ bond broken in the rate-limiting step?Measurement of the Kinetic Isotope Effect (KIE)A significant primary KIE (kH/kD > 2)
Does the hybridization of the N-methyl carbon change?Measurement of the secondary KIEA small normal (kH/kD > 1) or inverse (kH/kD < 1) KIE
Where does the N-methyl group end up in a rearrangement?Product analysis using NMR or Mass SpectrometryThe position of the -CD₃ group in the product molecule is identified.
Is there a tautomeric equilibrium involving the N-methyl group?Monitoring H/D exchange using NMR spectroscopyObservation of deuterium incorporation into other parts of the molecule or solvent.
What is the mechanism of a derivatization reaction at the N-methyl site?Combination of KIE studies and product analysisThe presence or absence of a KIE helps to distinguish between different possible reaction pathways.

Impact of Deuteration on Derivatization Efficiency

There is a notable lack of publicly available research literature detailing the specific impact of deuteration on the derivatization efficiency of this compound. In principle, the replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. nih.govnih.gov If the cleavage of a C-H bond is a rate-determining step in a derivatization reaction, substituting it with a C-D bond would be expected to slow down the reaction.

However, without specific studies on this compound, any discussion on the impact on derivatization efficiency remains theoretical. The primary application for deuterated compounds like this compound is as internal standards in quantitative analysis. clearsynth.comaptochem.com In this context, they are chosen for their chemical similarity to the analyte and their distinct mass, which allows for accurate quantification by mass spectrometry. nih.govmdpi.com The efficiency of the derivatization reaction is assumed to be identical for both the deuterated standard and the non-deuterated analyte, a fundamental principle for the validity of the isotope dilution method.

| Analytical Utility | High | Serves as an excellent internal standard for mass spectrometry-based quantification. clearsynth.comaptochem.com |

This table is based on general principles of kinetic isotope effects and the common applications of deuterated compounds, as specific data for this compound is not available.

Studying the Mechanism of this compound as a Derivatization Target or Agent

No specific studies were found that utilize this compound to probe the mechanism of derivatization reactions, either as a target molecule or as a derivatizing agent itself. The non-deuterated form, N'-Methyl-4-nitrophenylene-1,2-diamine, is an aromatic diamine containing both a primary and a secondary amine group, making it a potential target for derivatization reactions that target amines. scbt.comcoreyorganics.com

The study of reaction mechanisms often employs kinetic isotope effects. nih.gov By comparing the reaction rates of the deuterated and non-deuterated isotopologues, researchers can infer whether the breaking of a specific C-H bond is involved in the rate-determining step of the reaction. For a compound like this compound, where the deuterium atoms are on the methyl group, it could theoretically be used to study reactions involving the activation or transfer of the methyl group.

Table 2: Potential Mechanistic Studies Using this compound

Type of Study Potential Application of the Deuterated Compound Information Gained
Kinetic Isotope Effect Studies Comparison of reaction rates with the non-deuterated analog. nih.govnih.gov Elucidation of the rate-determining step in reactions involving the methyl group.
Metabolic Pathway Tracing Use as a tracer in biological systems. Following the fate of the molecule and its metabolites in vivo or in vitro.

| Structural Analysis (NMR) | As a labeled compound to aid in the assignment of complex NMR spectra. | Deuterium substitution can simplify proton NMR spectra. |

This table represents potential applications based on standard methodologies in chemical research, as no specific studies involving this compound were identified.

Q & A

Q. What are the recommended synthetic routes for N'-Methyl-4-nitrophenylene-1,2-diamine-d3, considering deuterium incorporation?

The synthesis involves adapting methods for nitroaniline derivatives. Key steps include:

  • Alkylation : Reacting 4-nitro-1,2-phenylenediamine with deuterated methyl iodide in DMF using K₂CO₃ as a base to introduce the methyl-d₃ group .
  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or sodium dithionite to reduce the nitro group to an amine.
  • Deuterium Monitoring : Confirm isotopic purity via high-resolution mass spectrometry (HRMS) and ²H NMR to ensure complete deuteration .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • HRMS : Validates molecular weight (MW) and deuterium content by comparing experimental vs. theoretical isotopic patterns.
  • NMR : ¹H NMR identifies non-deuterated protons (e.g., aromatic signals), while ²H NMR confirms deuterium incorporation. ¹³C NMR assigns carbon environments, noting shifts from deuterium-induced electron density changes.
  • IR Spectroscopy : Detects residual N-H stretches (non-deuterated sites) and C-D vibrations (~2100–2200 cm⁻¹). Compare with non-deuterated analogs to confirm isotopic substitution .

Q. How can purification methods be optimized for high isotopic purity?

  • Chromatography : Use deuterated solvents (e.g., DMSO-d₆) in silica gel chromatography to minimize proton exchange.
  • Recrystallization : Employ deuterated aqueous/organic mixtures (e.g., D₂O/acetone-d₆) to enhance crystal lattice selectivity for deuterated molecules.
  • Quality Control : Monitor residual protonated impurities via ¹H NMR and adjust solvent polarity to optimize crystal packing .

Advanced Research Questions

Q. How do isotopic substitutions (deuterium) influence vibrational spectra and NMR chemical shifts?

  • Vibrational Spectra : Deuterium reduces N-H stretching frequencies in IR (shift from ~3300 cm⁻¹ to ~2500 cm⁻¹). Raman spectroscopy can resolve C-D bending modes, which are absent in non-deuterated analogs.
  • NMR Shifts : Deuterium eliminates ¹H signals at substituted sites, simplifying aromatic proton assignments. In ²H NMR, quadrupolar splitting patterns confirm deuteration extent. Computational studies (e.g., DFT) predict isotopic effects by modeling force constants and electron densities .

Q. What strategies resolve contradictions in reported melting points or solubility data for nitro-substituted phenylenediamines?

  • Polymorphism Analysis : Use differential scanning calorimetry (DSC) to identify polymorphic forms and thermogravimetric analysis (TGA) to assess thermal stability.
  • Solubility Validation : Compare solubility in deuterated vs. protonated solvents (e.g., D₂O vs. H₂O) via UV-Vis spectroscopy. Adjust for solvent isotope effects, which can alter solubility by ~10–20% .

Q. How can computational methods predict reactivity and electronic properties?

  • Frontier Orbital Analysis : Density functional theory (DFT) calculates HOMO/LUMO energies to predict redox behavior (e.g., nitro group reduction potential).
  • Electrostatic Potential (ESP) Maps : Identify nucleophilic (amine) and electrophilic (nitro) sites for reaction pathway design.
  • Transition State Modeling : Simulate nitro-to-amine reduction mechanisms to optimize catalytic conditions (e.g., hydrogenation catalysts) .

Data Contradiction Analysis

  • Case Study : Discrepancies in melting points (e.g., 196–201°C for 4-nitro-1,2-phenylenediamine vs. literature variations) may stem from impurities or polymorphic forms.
    • Resolution : Validate purity via HPLC and characterize crystalline forms using X-ray diffraction (single-crystal XRD).

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction conditions (solvent deuteration level, catalyst batch) to ensure consistency.
  • Spectroscopic Validation : Cross-reference experimental IR/Raman data with computational predictions to resolve ambiguities in group assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.